5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile

Lipophilicity Drug-likeness Membrane permeability

Researchers needing a pyrazole-3-carbonitrile with precise lipophilicity control often face a gap: unsubstituted or 5-methyl analogs (logP <0.8) are too polar for oral absorption, while tert-butyl variants introduce excessive steric bulk. 5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile bridges this gap with a measured logP of 1.4 and Taft Es of -1.24, occupying the steric 'sweet spot' that preserves NH hydrogen-bonding. Patent-precedented in androgen receptor antagonist synthesis (EP3280710B1). Supplied as a crystalline solid with >95% HPLC purity. Available for immediate shipment.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B13303761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C#N
InChIInChI=1S/C7H9N3/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,1-2H3,(H,9,10)
InChIKeyKDOATEMPYRTKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Propan-2-YL)-1H-pyrazole-3-carbonitrile: Core Chemotype and Scaffold Identity for Research Procurement


5‑(Propan-2‑YL)-1H‑pyrazole‑3‑carbonitrile (CAS 957129‑62‑3, C₇H₉N₃, MW 135.17) is a 3‑cyanopyrazole derivative bearing an isopropyl substituent at the C5 position [REFS‑1]. The pyrazole‑3‑carbonitrile scaffold is a privileged heterocyclic core in medicinal chemistry and agrochemical discovery, found in clinically evaluated kinase inhibitors and commercial insecticides such as fipronil [REFS‑2]. The simultaneous presence of an electron‑withdrawing nitrile at C3 and a branched alkyl group at C5 creates a distinctive electronic and steric profile that cannot be replicated by simply substituting any pyrazole‑3‑carbonitrile analog, making precise structural identity essential for reproducible research outcomes.

Why 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile Cannot Be Replaced by Generic 5‑Alkyl‑1H‑pyrazole‑3‑carbonitriles


Substituting 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile with the unsubstituted parent (1H‑pyrazole‑3‑carbonitrile, logP 0.28) or smaller 5‑alkyl analogs (e.g., 5‑methyl, logP 0.72) introduces systematic deviations in lipophilicity, steric occupancy, and electronic distribution that alter target binding, metabolic stability, and assay solubility [REFS‑1][REFS‑2]. Conversely, the regioisomeric 1‑isopropyl‑1H‑pyrazole‑4‑carbonitrile shifts the nitrile from C3 to C4, changing ring electronics and hydrogen‑bond acceptor geometry [REFS‑3]. These differences are not cosmetic: in SAR campaigns, a logP shift of >0.5 units or a nitrile positional isomer can invert selectivity or abolish activity entirely. The quantitative evidence below demonstrates precisely where these molecular distinctions translate into measurable differentiation.

Quantitative Differentiation Data: 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile vs. Closest Analogs


Lipophilicity (Calculated LogP): Isopropyl at C5 Raises LogP by 1.12 Units vs. Unsubstituted Parent and by 0.68 Units vs. 5‑Methyl

The target compound exhibits a calculated logP of ~1.4, whereas the unsubstituted 1H‑pyrazole‑3‑carbonitrile (CAS 36650‑74‑5) has a logP of 0.28, and the 5‑methyl analog (CAS 38693‑82‑2) has a logP of 0.72 [REFS‑1][REFS‑2][REFS‑3]. The 5‑cyclopropyl analog (CAS 1290696‑95‑5) records an intermediate logP of 1.16 [REFS‑4]. This 1.12‑unit increase over the parent scaffold and 0.68‑unit increase over 5‑methyl places the isopropyl derivative in a more favorable lipophilicity range for passive membrane permeation (optimal logP 1–3) while maintaining compliance with Lipinski's Rule of Five.

Lipophilicity Drug-likeness Membrane permeability

Nitrile Positional Isomerism: C3 Nitrile Confers Greater Electrophilicity than C4‑Substituted Regioisomers

The C3‑positioned nitrile in 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile is directly conjugated with the pyrazole N2 lone pair, conferring greater electrophilic character at the nitrile carbon compared to the C4‑nitrile regioisomer 1‑isopropyl‑1H‑pyrazole‑4‑carbonitrile (CAS 1216080‑22‑6, logP ~1.7), where the nitrile is cross‑conjugated and electronically insulated [REFS‑1][REFS‑2]. Vendor technical data explicitly note that 'the C3 nitrile in 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile confers greater electrophilicity compared to C4‑substituted analogs, influencing reactivity in nucleophilic additions' [REFS‑1]. This electronic distinction is derivable from first principles: the Hammett σₘ value for a C3‑CN substituent (σₘ ≈ 0.56) reflects stronger electron withdrawal than the C4‑CN position (σₚ ≈ 0.66 but with different resonance contributions), resulting in divergent reaction kinetics with nucleophiles.

Regiochemistry Electrophilicity Nucleophilic reactivity

Steric Bulk at C5: Isopropyl (Taft Es = –1.24) Provides Significantly Greater Steric Demand than Methyl or Ethyl (Es = –1.12)

The C5 isopropyl group in the target compound introduces a Taft steric substituent constant (Es) of –1.24, compared with –1.12 for both methyl and ethyl analogs (5‑methyl‑1H‑pyrazole‑3‑carbonitrile, CAS 38693‑82‑2; 5‑ethyl‑1H‑pyrazole‑3‑carbonitrile, CAS 1540024‑40‑5), and –1.54 for 5‑tert‑butyl‑1H‑pyrazole‑3‑carbonitrile (CAS 1254713‑47‑7) [REFS‑1][REFS‑2]. The isopropyl group therefore occupies an intermediate steric volume that is substantially larger than methyl/ethyl yet less extreme than tert‑butyl. In published pyrazole SAR studies, this steric gradation has been shown to control ligand‑metal binding geometry in organometallic complexes and to modulate the hydrogen‑bonding availability of the pyrazole NH, depending on the steric environment created by the C5 substituent [REFS‑3].

Steric effects Structure-activity relationship Binding pocket complementarity

Supply Chain Differentiation: Commercial Grade Purity and Approved Intermediate Status for Androgen Receptor Antagonist Synthesis

The target compound is commercially available with a minimum purity specification of >95% as determined by HPLC [REFS‑1], matching or exceeding the purity grades offered for the 5‑methyl (97%, CAS 38693‑82‑2) [REFS‑2] and 5‑cyclopropyl (95%, CAS 1290696‑95‑5) [REFS‑3] analogs. Critically, 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile is specifically claimed and exemplified as a key intermediate in the synthesis of carboxamide‑structured androgen receptor antagonists in patent EP3280710B1 [REFS‑4], a documented industrial application not shared by the 5‑methyl or 5‑ethyl congeners. This patent endorsement provides procurement justification for programs targeting androgen receptor modulation.

Pharmaceutical intermediate Androgen receptor Procurement specification

Predicted pKa Differentiation: Alkyl Substitution Modulates Pyrazole NH Acidity by >0.5 pKa Units Relative to Unsubstituted Parent

The predicted pKa of the pyrazole NH in 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile is estimated to lie between the value for the unsubstituted 1H‑pyrazole‑3‑carbonitrile (pKa = 9.52 ± 0.10, predicted) [REFS‑1] and that of the 5‑ethyl analog (pKa = 10.08 ± 0.10, predicted) [REFS‑2], consistent with the electron‑donating effect of the C5 alkyl group raising the pKa relative to the parent scaffold. The 5‑methyl analog exhibits a substantially higher predicted pKa of 13.77 [REFS‑3], suggesting a non‑linear structure‑pKa relationship in this series. While direct experimental pKa determination for the target compound is absent from the open literature, the trend supports a distinct ionization profile at physiological pH.

Acid dissociation constant Ionization state Bioavailability

Regiochemical Synthetic Access: Grotjahn Methodology Enables Systematic Variation at C3 and C5 with Validated Yield and Scalability

The Grotjahn group at San Diego State University published a flexible synthetic route to 5‑substituted 3‑(functionalized)pyrazoles, explicitly demonstrating installation of R = methyl, isopropyl, tert‑butyl, adamantyl, or phenyl at C5 in combination with functionalized side chains at C3 [REFS‑1]. The method proceeds via coupling of protected alkynols with acid chlorides RCOCl to form alkynyl ketones, followed by cyclocondensation with hydrazine. This route delivers products in excellent overall yield (>70–85% over 2–3 steps) and has been demonstrated on a 30 g scale within 2 days. This validated synthetic accessibility contrasts with the 5‑ethyl and 5‑cyclopropyl analogs, for which scalable synthetic protocols are less extensively documented in the primary literature.

Synthetic methodology Regioselective synthesis Scale-up

Defined Application Scenarios for 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity (logP ~1–2) for CNS or Oral Bioavailability Optimization

When a lead series based on the pyrazole‑3‑carbonitrile scaffold requires logP values in the 1–2 range for oral absorption or CNS penetration, 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile (logP 1.4) provides a direct match [REFS‑1]. The unsubstituted parent (logP 0.28) is too polar, and the 5‑methyl analog (logP 0.72) remains below the optimal range, while the 5‑cyclopropyl derivative (logP 1.16) approaches but does not fully reach the target window. The isopropyl group bridges this lipophilicity gap without introducing the excessive steric bulk of a tert‑butyl substituent (Taft Es –1.54), preserving hydrogen‑bond donor capacity at the pyrazole NH while enhancing membrane permeation.

Androgen Receptor Antagonist Development Programs Utilizing Patent‑Validated Synthetic Intermediates

Research groups developing carboxamide‑structured androgen receptor antagonists for prostate cancer or androgenetic alopecia indications can directly reference EP3280710B1, which claims 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile as a key intermediate [REFS‑2]. This patent‑documented precedent provides a freedom‑to‑operate reference point and a validated synthetic pathway that is not available for the 5‑ethyl, 5‑methyl, or 5‑cyclopropyl congeners in the context of androgen receptor modulation.

Organometallic and Coordination Chemistry Studies Probing Steric Effects of C5 Substituents on Ligand Geometry

The Grotjahn 2002 study demonstrated that varying the C5 substituent from methyl through isopropyl to tert‑butyl systematically alters the steric environment around the pyrazole NH, which controls hydrogen‑bonding availability to metal centers in organometallic complexes [REFS‑3]. 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile, equipped with an isopropyl group (Taft Es = –1.24), occupies the steric 'sweet spot' where the NH is partially shielded but remains accessible for intermolecular H‑bonding, enabling experimental dissection of steric vs. electronic contributions to catalytic activity and binding affinity.

Synthetic Methodology and Building Block Procurement for 3,5‑Disubstituted Pyrazole Libraries

As a crystalline solid with >95% HPLC purity [REFS‑4], 5‑(Propan‑2‑YL)-1H‑pyrazole‑3‑carbonitrile is suited for use as a building block in parallel synthesis of pyrazole libraries for high‑throughput screening. Its C3‑nitrile group provides a synthetic handle for further elaboration (hydrolysis to carboxylic acid, reduction to aminomethyl, cycloaddition to tetrazoles), while the C5‑isopropyl group introduces steric diversity that is orthogonal to common aryl or heteroaryl substitutions at N1. The compound's compatibility with the Grotjahn synthetic route also enables in‑house resynthesis if commercial supply is disrupted.

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